(Rac)-NPD6433: A Technical Guide to its Mechanism of Action on Fungal Fatty Acid Synthase 1 (Fas1)
(Rac)-NPD6433: A Technical Guide to its Mechanism of Action on Fungal Fatty Acid Synthase 1 (Fas1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound demonstrating broad-spectrum antifungal activity.[1][2][3] Mechanistic studies have identified the fungal fatty acid synthase 1 (Fas1) as its primary target.[1][3] This technical guide provides an in-depth overview of the mechanism of action of (Rac)-NPD6433, detailing its inhibitory effect on the enoyl reductase domain of Fas1, which ultimately leads to the cessation of fatty acid biosynthesis and fungal cell death.[1] The document outlines the key experimental protocols used to elucidate this mechanism, presents collated quantitative data on the compound's activity and cytotoxicity, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Emergence of NPD6433 as a Broad-Spectrum Antifungal
The rising threat of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with new mechanisms of action.[1][2] High-throughput screening of the RIKEN natural product depository against pathogenic yeast species, including Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans, identified NPD6433 as a promising candidate.[1][3] Notably, NPD6433 also exhibited activity against the mold Aspergillus fumigatus.[1][2] The compound displayed a favorable profile of potent antifungal activity combined with acceptable tolerability in human cells, prioritizing it for further mechanistic investigation.[1][3]
A crucial aspect of NPD6433's potential is its targeting of a fungal-specific pathway, which is structurally distinct from its mammalian counterpart. Fungal fatty acid synthase is a large 2.6 MDa heterododecameric complex composed of six α (Fas2) and six β (Fas1) subunits, a stark contrast to the 540 kDa X-shaped homodimeric structure of mammalian fatty acid synthase. This structural divergence provides a therapeutic window, allowing for selective inhibition of the fungal enzyme.
It is important to distinguish the target, fungal Fas1, from the mammalian Fas receptor (also known as CD95 or APO-1), a protein involved in apoptosis. All evidence indicates that NPD6433's activity is directed at the fungal fatty acid biosynthesis pathway.
The "(Rac)-" prefix indicates that NPD6433 has been studied as a racemic mixture. While the specific activities of the individual enantiomers have not been detailed in the reviewed literature, it is a common principle in pharmacology that biological activity can be stereoselective, with one enantiomer often being significantly more potent than the other.[4][5]
Mechanism of Action: Covalent Inhibition of the Fas1 Enoyl Reductase Domain
The antifungal activity of (Rac)-NPD6433 stems from its direct and covalent inhibition of the enoyl reductase (ER) domain of the Fas1 subunit in the fungal fatty acid synthase complex.[1][6] This inhibition disrupts the final reductive step in the fatty acid elongation cycle, leading to a complete halt in the biosynthesis of essential fatty acids.[1]
Activation and Covalent Adduct Formation
NPD6433 is a triazenyl indole. The triazene (B1217601) linkage is labile and undergoes cleavage to release a reactive diazonium moiety.[1][7] This diazonium species is the bioactive electrophile that covalently modifies the ER domain of Fas1.[1] Mass spectrometry analysis has confirmed the formation of a de-diazoniative adduct between NPD6433 and a 20-amino acid peptide fragment within the Fas1 ER domain.[7]
Disruption of the Fatty Acid Biosynthesis Pathway
The ER domain of Fas1 catalyzes the FMN (flavin mononucleotide)-dependent reduction of an enoyl-ACP intermediate, which requires NADPH as a cofactor.[1] By covalently modifying this domain, NPD6433 inhibits its NADPH-oxidation activity.[1][2] This targeted disruption of a critical enzymatic step leads to the depletion of long-chain fatty acids, which are vital for fungal cell membrane integrity, energy storage, and the formation of signaling molecules. The arrest of this essential pathway ultimately results in fungal cell death.[1]
Figure 1: Mechanism of (Rac)-NPD6433 action on the Fas1 enoyl reductase domain.
Quantitative Data
The following tables summarize the available quantitative data for (Rac)-NPD6433, including its antifungal activity and cytotoxicity.
Table 1: Antifungal Activity of (Rac)-NPD6433
| Fungal Species | MIC (μg/mL) | Notes |
|---|---|---|
| Candida albicans | < 10 | Minimum Inhibitory Concentration (MIC)[7] |
| Candida glabrata | < 10 | MIC[7] |
| Candida auris | 5 (MIC90) | MIC required to inhibit 90% of growth[7] |
| Cryptococcus neoformans | < 10 | MIC[7] |
| Aspergillus fumigatus | Active | Specific MIC value not detailed in the primary source, but activity was confirmed.[1][7] |
Table 2: Activity of NPD6433 and Analogs against C. albicans
| Compound | MIC80 (μg/mL) | Relative Activity Change |
|---|---|---|
| NPD6433 | 1.25 | - |
| Analog 1 | 2.5 | 2-fold decrease |
| Analog 2 | 5 | 4-fold decrease |
| Analog 3 | >10 | >8-fold decrease |
| Analog 4 | >10 | >8-fold decrease |
| Analog 5 | >10 | >8-fold decrease |
| Analog 6 | >10 | >8-fold decrease |
Data extracted from Iyer et al., 2023, which indicates MIC80 values in μg/mL.[7]
Table 3: Cytotoxicity of (Rac)-NPD6433
| Cell Line | Assay | Value | Notes |
|---|
| HEK 293T | Cytotoxicity Assay | Generally well-tolerated | Specific CC50 value not provided, but noted for its promising human cell tolerability.[1][7] |
Experimental Protocols
The mechanism of action of (Rac)-NPD6433 was elucidated through a series of key experiments. The detailed methodologies are outlined below.
Target Identification via Haploinsufficiency Profiling (HIP)
This chemogenomic approach identifies drug targets by screening a collection of heterozygous deletion mutant strains of yeast.[8][9][10] The underlying principle is that a 50% reduction in the gene dosage of a drug's target will render the mutant strain hypersensitive to that drug.[10]
Protocol:
-
Strain Collection: A pooled collection of barcoded heterozygous deletion strains of Saccharomyces cerevisiae or Candida albicans is used. Each strain has one of its two gene copies deleted.[1][8]
-
Compound Treatment: The pooled strains are grown in a liquid medium in the presence of a sub-lethal concentration of (Rac)-NPD6433. A control culture is grown with a vehicle (e.g., DMSO).[9]
-
Competitive Growth: The cultures are incubated to allow for competitive growth. Strains sensitive to the compound will be outcompeted.
-
Genomic DNA Extraction and Barcode Sequencing: Genomic DNA is extracted from both the treated and control pools. The unique DNA barcodes for each strain are amplified via PCR.[9]
-
Data Analysis: The abundance of each barcode is quantified. Strains that are significantly depleted in the NPD6433-treated pool compared to the control are identified as hypersensitive. The gene deleted in these strains is a candidate target. For NPD6433, FAS1 was identified as the key gene conferring hypersensitivity.[1]
Figure 2: Experimental workflow for Haploinsufficiency Profiling (HIP).
Fatty Acid Synthase (FAS) Enzymatic Activity Assay
This assay directly measures the enzymatic activity of the FAS complex by monitoring the consumption of NADPH, a key cofactor in the fatty acid synthesis cycle.[11]
Protocol:
-
Enzyme Preparation: The FAS complex is purified from a suitable fungal strain, such as C. albicans expressing a tagged Fas1 protein (e.g., FAS1-3xFLAG) to facilitate affinity purification.[1]
-
Reaction Mixture: A reaction buffer is prepared containing potassium phosphate, EDTA, fatty-acid-free BSA, and cysteine.[12]
-
Assay Initiation: Purified FAS enzyme, (Rac)-NPD6433 or vehicle control, and the substrates acetyl-CoA and malonyl-CoA are added to the reaction mixture. The reaction is initiated by the addition of NADPH.[11][12]
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time. This decrease corresponds to the oxidation of NADPH to NADP+ by the active FAS complex.[11]
-
Data Analysis: The rate of NADPH consumption is calculated from the change in absorbance. A reduced rate in the presence of NPD6433 compared to the control indicates inhibition of FAS activity.[1]
LC-MS/MS Analysis of Covalent Adduct Formation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the covalent binding of NPD6433 to Fas1 and to identify the specific site of modification.[13][14]
Protocol:
-
Incubation: Purified fungal FAS complex is incubated with an excess of (Rac)-NPD6433 or a vehicle control.
-
Proteolytic Digestion: The protein samples are denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.
-
LC Separation: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC).[13]
-
MS and MS/MS Analysis: The separated peptides are ionized and analyzed by a mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan). It then selects specific peptides (including those suspected of being modified) for fragmentation and measures the masses of the resulting fragment ions (MS/MS or MS2 scan).[14][15]
-
Data Analysis: The MS/MS spectra are searched against a protein database containing the sequence of Fas1. A mass shift in a peptide from the NPD6433-treated sample corresponding to the addition of the diazonium moiety confirms covalent modification.[7] The fragmentation pattern in the MS/MS spectrum can pinpoint the specific amino acid residue that has been modified.[13][14]
Figure 3: Workflow for LC-MS/MS analysis of covalent protein adducts.
Conclusion
(Rac)-NPD6433 represents a promising new class of antifungal agents with a well-defined mechanism of action. Its ability to covalently inhibit the enoyl reductase domain of fungal Fas1, a target that is structurally distinct from its mammalian homolog, underscores its potential for selective toxicity against a broad range of fungal pathogens. The experimental framework detailed in this guide, from initial target identification using chemogenomics to the precise characterization of the covalent adduct by mass spectrometry, provides a robust model for the investigation of novel enzyme inhibitors. Further studies, including the evaluation of individual enantiomers and in vivo efficacy assessments, will be crucial in advancing NPD6433 towards clinical development. This compound not only offers a potential new therapeutic option but also serves as a valuable chemical probe for exploring the intricacies of fungal lipid metabolism.
References
- 1. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of triazenyl indoles as inhibitors of fungal fatty acid biosynthesis with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPD-6433, a broad-spectrum antifungal inhibits fatty acid biosynthesis through targeting Fas1 | BioWorld [bioworld.com]
- 4. Relationship among physicochemical properties, skin permeability, and topical activity of the racemic compound and pure enantiomers of a new antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 12. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
